Thieno[2,3-d]thiazole
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Overview
Description
Thieno[2,3-d]thiazole is a heterocyclic compound that features a fused ring system composed of thiophene and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: Thieno[2,3-d]thiazole can be synthesized through various methods. One common approach involves the Gewald reaction, which is a condensation of ketones or aldehydes with acetonitriles substituted by strong electron-withdrawing groups (such as ester, amide, and nitrile) in the presence of elemental sulfur and a base . Another method involves the reductive deamination of 2-aminothis compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the Gewald reaction for large-scale synthesis. This includes using efficient catalysts and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as iron and acetic acid are used for nitro group reduction.
Substitution: Nucleophilic substitution reactions often use halogenated this compound derivatives as starting materials.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Thieno[2,3-d]thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thieno[2,3-d]thiazole derivatives, particularly in medicinal applications, often involves the inhibition of specific protein kinases. These compounds can bind to the active sites of kinases such as EGFR, VEGFR-2, and BRAF V600E, thereby blocking their activity and inhibiting cancer cell proliferation . Molecular docking studies have shown promising binding patterns of this compound derivatives with these targets .
Comparison with Similar Compounds
- Thieno[3,2-d]thiazole
- Dihydrothiazolo[4,5-d]thiazole
- Thiazolo[5,4-d]thiazole
Comparison: Thieno[2,3-d]thiazole is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties compared to its regioisomers and other thiazole derivatives . This uniqueness makes it particularly valuable in the design of compounds with specific biological activities and material properties.
Properties
IUPAC Name |
thieno[2,3-d][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NS2/c1-2-7-5-4(1)8-3-6-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRCCWBAMGPRSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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